molecular formula C13H11N5 B14365242 N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine CAS No. 90522-70-6

N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine

Katalognummer: B14365242
CAS-Nummer: 90522-70-6
Molekulargewicht: 237.26 g/mol
InChI-Schlüssel: KIMWOWWQEVDNOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine is a heterocyclic compound that features a benzotriazine core linked to a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine typically involves the reaction of 3-(aminomethyl)pyridine with 1,2,3-benzotriazine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated synthesizers and optimization of reaction parameters can further enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or mCPBA in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable biological activities.

    Imidazo[1,2-a]pyridines: These compounds also contain a nitrogen-containing heterocycle and are known for their medicinal properties.

Uniqueness

N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine is unique due to its benzotriazine core, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

90522-70-6

Molekularformel

C13H11N5

Molekulargewicht

237.26 g/mol

IUPAC-Name

N-(pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-amine

InChI

InChI=1S/C13H11N5/c1-2-6-12-11(5-1)13(17-18-16-12)15-9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,16,17)

InChI-Schlüssel

KIMWOWWQEVDNOL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NN=N2)NCC3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.